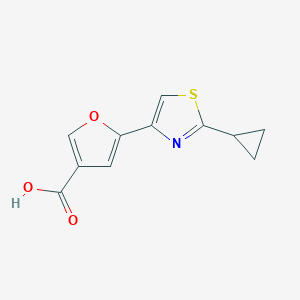
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is a heterocyclic compound that combines a furan ring with a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiazole rings in its structure suggests that it may exhibit a range of pharmacological properties, making it a valuable target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid typically involves the construction of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride (AlCl₃), while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted furan and thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological studies.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, while the furan ring could participate in redox reactions. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Furan Derivatives: Compounds like furan-2,5-dicarboxylic acid and furfuryl alcohol.
Uniqueness
5-(2-Cyclopropylthiazol-4-yl)furan-3-carboxylic acid is unique due to the combination of the furan and thiazole rings in its structure. This dual-ring system can confer a range of biological activities that are not observed in compounds containing only one of these rings. Additionally, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
5-(2-cyclopropyl-1,3-thiazol-4-yl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)7-3-9(15-4-7)8-5-16-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Clave InChI |
IZOOHSGOFNXAFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CS2)C3=CC(=CO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
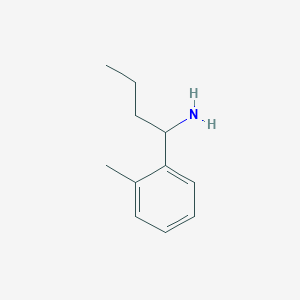
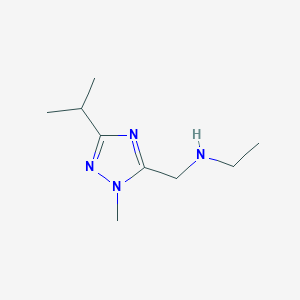
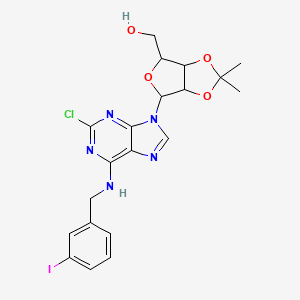
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)

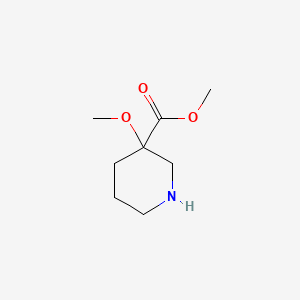
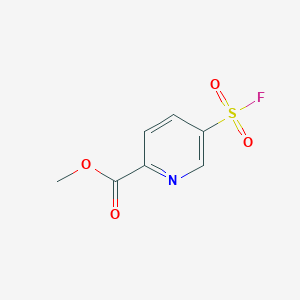


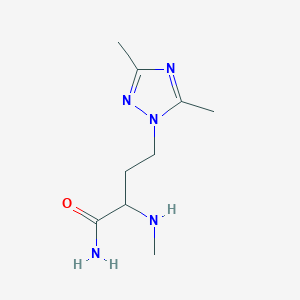

![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

